Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines a benzylidene group, a bromine atom, and a tetrahydrobenzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of 5-bromo-2-hydroxy-3-methylbenzaldehyde with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxy-3-methylbenzaldehyde derivatives.
Reduction: Formation of ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Substitution: Formation of ethyl 2-[(5-substituted-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Scientific Research Applications
Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(5-bromo-2-hydroxy-3-nitrobenzylidene)amino]benzoate
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde derivatives
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
Ethyl 2-[(5-bromo-2-hydroxy-3-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a bromine atom, a hydroxyl group, and a tetrahydrobenzothiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H20BrNO3S |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
ethyl 2-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20BrNO3S/c1-3-24-19(23)16-14-6-4-5-7-15(14)25-18(16)21-10-12-9-13(20)8-11(2)17(12)22/h8-10,22H,3-7H2,1-2H3/b21-10+ |
InChI Key |
GVSFMKMSQKOGML-UFFVCSGVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C(=CC(=C3)Br)C)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C(=CC(=C3)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.